molecular formula C11H14O4 B14790344 3-(2-Methoxyphenoxy)butanoic acid

3-(2-Methoxyphenoxy)butanoic acid

Cat. No.: B14790344
M. Wt: 210.23 g/mol
InChI Key: ZQTCRWIQVNJWHF-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of butanoic acid, featuring a methoxyphenoxy group attached to the third carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)butanoic acid can be achieved through several methods. One common approach involves the etherification of 2-methoxyphenol with 3-bromobutanoic acid under basic conditions. The reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Methoxyphenoxy)butanone or this compound derivatives.

    Reduction: Formation of 3-(2-Methoxyphenoxy)butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methoxyphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)butanoic acid
  • 3-(Methoxymethoxy)butanoic acid
  • 4-Methoxyphenoxyacetic acid

Uniqueness

3-(2-Methoxyphenoxy)butanoic acid is unique due to the specific positioning of the methoxyphenoxy group on the butanoic acid chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2-methoxyphenoxy)butanoic acid

InChI

InChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-6-4-3-5-9(10)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

ZQTCRWIQVNJWHF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC=C1OC

Origin of Product

United States

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